Significantly Reduced Ex Vivo Activity in Rat Aorta Compared to PGE1
In ex vivo preparations of rat aorta, 1a,1b-dihomo Prostaglandin E1 demonstrates a stark reduction in activity compared to its parent compound, Prostaglandin E1 (PGE1). Vendor technical information, citing primary literature, consistently states that the compound was 'much less active than PGE1 itself' in these vascular assays [1]. While precise IC50 or EC50 values are not specified in the source material, the qualitative assessment underscores a fundamental difference in biological potency, rendering it unsuitable as a direct functional substitute for PGE1 in vascular studies.
| Evidence Dimension | Ex vivo vasoactivity in rat aorta |
|---|---|
| Target Compound Data | Much less active (qualitative assessment, specific numeric value not provided) |
| Comparator Or Baseline | Prostaglandin E1 (PGE1) |
| Quantified Difference | Significant reduction in activity (qualitative) |
| Conditions | Ex vivo rat aorta preparation |
Why This Matters
This differential activity profile makes 1a,1b-dihomo PGE1 an essential negative control or a tool for dissecting structure-activity relationships in prostaglandin research, where a low-potency analog is required.
- [1] Santa Cruz Biotechnology, Inc. 1a,1b-dihomo Prostaglandin E1 Product Page. Technical Information. Accessed 2024. View Source
